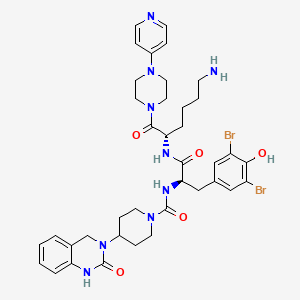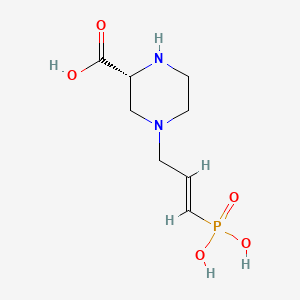
奥尔曲斑
描述
奥尔曲班是一种选择性降钙素基因相关肽受体拮抗剂。它主要用于研究其治疗急性偏头痛发作的潜力。 该化合物因其能够抑制降钙素基因相关肽的作用而引人注目,降钙素基因相关肽是一种参与偏头痛病理生理的神经肽 .
科学研究应用
奥尔曲班有几种科学研究应用,包括:
化学: 用作模型化合物来研究降钙素基因相关肽受体拮抗剂的行为。
生物学: 研究其在调节神经肽活性及其对神经元信号通路的影响方面的作用。
医学: 探索其作为治疗急性偏头痛发作的潜在治疗方法,研究表明其在减轻偏头痛症状方面的有效性。
作用机制
奥尔曲班通过与降钙素基因相关肽受体结合发挥作用,从而阻断降钙素基因相关肽的作用。这种抑制减少了神经源性炎症和血管扩张,这是偏头痛病理生理学的主要因素。 分子靶标包括位于中枢神经系统和周围神经系统的降钙素基因相关肽受体 .
生化分析
Biochemical Properties
Olcegepant interacts with the CGRP receptor, a key modulator in neurogenic inflammatory pain . It has shown to be a potent and selective antagonist of the CGRP-1 receptor . In preclinical studies, Olcegepant has demonstrated the capacity to block the release of CGRP .
Cellular Effects
Olcegepant has been observed to reduce the severity of headaches in 60% of migraine sufferers in a phase II clinical trial . It attenuates arterial dilation induced by CGRP or electrical stimulation . It also reduces gene expression and protein levels of CGRP, pro-inflammatory cytokines, inflammatory-associated miRNAs, and transient receptor potential ankyrin channels in the medulla–pons area, cervical spinal cord, and trigeminal ganglia .
Molecular Mechanism
The mechanism of action of Olcegepant involves the dysfunction of brainstem pathways that normally modulate sensory input . The release of CGRP and other neuropeptides from trigeminal nerves is thought to mediate neurogenic inflammation within the meninges, which contributes to the generation of severe cerebral pain experienced during a migraine attack . Olcegepant binds at CGRP receptors, blocking the effect of CGRP and thus reducing inflammation .
Dosage Effects in Animal Models
In animal models, Olcegepant has been administered at a dosage of 2 mg/kg to counteract nitroglycerin-induced trigeminal hyperalgesia . The dosage and its effects can vary depending on the specific conditions of the study.
Transport and Distribution
Given its role as a CGRP antagonist, it’s likely that it interacts with CGRP receptors located in various tissues throughout the body .
Subcellular Localization
Given its role as a CGRP antagonist, it’s likely that it interacts with CGRP receptors located in various subcellular compartments .
准备方法
合成路线及反应条件
奥尔曲班的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保所需的产物产率和纯度 .
工业生产方法
奥尔曲班的工业生产可能涉及扩大实验室合成方法。这包括优化大规模生产的反应条件,确保质量一致,并实施纯化技术以分离最终产品。 在工业环境中使用自动化系统和连续流动反应器可以提高效率和可重复性 .
化学反应分析
反应类型
奥尔曲班经历了几种类型的化学反应,包括:
氧化: 在分子中引入氧原子。
还原: 去除氧原子或添加氢原子。
取代: 用另一个官能团替换一个官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾),还原剂(例如,氢化铝锂)以及用于取代反应的各种亲核试剂。 条件通常涉及控制温度、特定溶剂,有时还会使用催化剂来促进反应 .
形成的主要产物
从这些反应中形成的主要产物取决于所涉及的特定官能团。例如,氧化反应可能产生酮或羧酸,而还原反应可能产生醇或胺。 取代反应可能导致形成具有改变的药理学性质的新衍生物 .
相似化合物的比较
类似化合物
特尔曲班: 另一种降钙素基因相关肽受体拮抗剂,具有类似的治疗偏头痛的潜力。
利米曲班: 一种更新的降钙素基因相关肽受体拮抗剂,具有改善的口服生物利用度。
阿托曲班: 用于预防性治疗偏头痛。
独特之处
奥尔曲班作为一种降钙素基因相关肽受体拮抗剂,具有高度的选择性和效力,这一点是独一无二的。 与其他一些化合物不同,它没有表现出血管收缩作用,使其成为患有心血管危险因素的患者的更安全选择 .
属性
IUPAC Name |
N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47Br2N9O5/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53)/t32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIXDWVDFFXNEG-JHOUSYSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47Br2N9O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174443 | |
| Record name | Olcegepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Migraine involves dysfunction of brainstem pathways that normally modulate sensory input. The involvement of calcitonin gene-related peptide (CGRP) in migraine pathology is supported by both clinical and experimental evidence. The release of CGRP and other neuropeptides from trigeminal nerves is thought to mediate neurogeate inflammation within the meninges which contributes to the generation of severe cerebral pain experienced during migraine attack. CGRP antagonists such as olcegepant bind at CGRP receptors, blocking the effect CGRP and thus reducing inflammation. | |
| Record name | Olcegepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04869 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
204697-65-4 | |
| Record name | Olcegepant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204697-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olcegepant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204697654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olcegepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04869 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olcegepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLCEGEPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOA5J8TX6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















